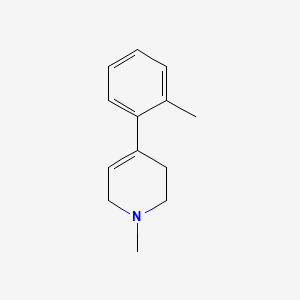

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine

Übersicht

Beschreibung

1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its structural similarity to certain biologically active molecules, making it a subject of study in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-methylbenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinium salts.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydropyridine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Pyridinium salts.

Reduction: Various tetrahydropyridine derivatives.

Substitution: Substituted aromatic and tetrahydropyridine compounds.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

4-Phenyl-1,2,3,6-tetrahydropyridine: Another compound with similar structural features and biological activity.

Uniqueness: 1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine is unique due to the presence of the 2’-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, pharmacokinetics, and interaction with molecular targets, making it a valuable subject of study in various scientific disciplines.

Biologische Aktivität

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (often referred to as 2'-Me-MPTP) is a derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has garnered significant attention in pharmacological research due to its biological activity and potential implications in neurodegenerative diseases, particularly Parkinson's disease.

- Chemical Formula : C13H17N

- CAS Number : 127382-79-0

- Molecular Weight : 201.29 g/mol

The biological activity of 2'-Me-MPTP primarily revolves around its metabolism by monoamine oxidase B (MAO-B) into a neurotoxic metabolite, similar to MPTP. The oxidation process converts 2'-Me-MPTP into 1-methyl-4-(2'-methylphenyl)pyridinium ion (MPP+), which selectively targets dopaminergic neurons in the substantia nigra, leading to neurodegeneration and symptoms akin to Parkinson's disease .

Biological Effects

Neurotoxicity : Research indicates that 2'-Me-MPTP exhibits greater neurotoxic potential than MPTP itself. In animal models, particularly mice, it has been shown to induce more severe dopaminergic neuron damage .

Studies on Neurotoxicity :

- A study demonstrated that mice treated with 2'-Me-MPTP displayed significant motor deficits and loss of dopaminergic neurons in the striatum compared to controls .

- Another investigation highlighted the compound's ability to disrupt mitochondrial function in neuronal cells, contributing to oxidative stress and cell death .

Comparative Toxicity Table

| Compound | Neurotoxic Potency | Mechanism of Action |

|---|---|---|

| MPTP | Moderate | MAO-B metabolism to MPP+ |

| 2'-Me-MPTP | High | MAO-B metabolism to MPP+ |

Case Studies

-

Animal Model Studies :

- In a study involving primates, administration of 2'-Me-MPTP resulted in parkinsonian symptoms similar to those observed in human patients. The study utilized cystometrograms to assess bladder dysfunctions induced by the compound .

- A separate investigation into the effects of 2'-Me-MPTP on motor reflexes revealed significant alterations in neuronal activity within the entopeduncular nucleus, indicating profound impacts on motor control pathways .

- In Vitro Studies :

Potential Therapeutic Applications

Despite its neurotoxic properties, understanding the mechanisms by which 2'-Me-MPTP induces toxicity can inform the development of protective strategies against neurodegeneration. Research into MAO inhibitors has gained traction as a potential therapeutic avenue for mitigating the effects of such compounds.

Eigenschaften

IUPAC Name |

1-methyl-4-(2-methylphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORHNVHYIYTKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877241 | |

| Record name | PYRIDINE, 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102417-86-7 | |

| Record name | 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINE, 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHYLPHENYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGQ85CV4U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2'-CH3-MPTP is a neurotoxin that selectively targets dopaminergic neurons in the brain, particularly those in the substantia nigra pars compacta (SNpc). [, , , ] This neurotoxicity is primarily attributed to its metabolite, 1-methyl-4-(2'-methylphenyl)pyridinium (2'-CH3-MPP+), formed by the action of monoamine oxidase (MAO). [, ] 2'-CH3-MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits Complex I of the mitochondrial electron transport chain. [, , ] This disruption of mitochondrial function leads to energy depletion, oxidative stress, and ultimately, neuronal death, mimicking aspects of Parkinson's disease. [, ]

A: Research indicates that 2'-CH3-MPTP exhibits greater potency than MPTP for several reasons. Firstly, 2'-CH3-MPTP demonstrates a higher affinity for monoamine oxidase (MAO), the enzyme responsible for its conversion to the toxic metabolite 2'-CH3-MPP+. [] This enhanced binding translates to a more rapid and efficient conversion into the toxic entity. Secondly, the resulting metabolite, 2'-CH3-MPP+, displays a strong affinity for the dopamine transporter, facilitating its selective uptake into dopaminergic neurons. [] This selective uptake contributes to the targeted neurotoxic effect of the compound.

A: Yes, age plays a significant role in the neurotoxic effects of 2'-CH3-MPTP. Studies reveal that older mice are significantly more susceptible to the dopamine-depleting effects of 2'-CH3-MPTP compared to their younger counterparts. [] This heightened sensitivity in older mice is thought to be linked to age-related increases in the activity of both MAO-A and MAO-B, the enzymes responsible for metabolizing 2'-CH3-MPTP into its toxic form. []

A: Pre-treatment with MAO-B inhibitors like deprenyl or MDL 72145 can effectively block MPTP-induced neurotoxicity, but they fail to prevent the neurotoxicity induced by 2'-CH3-MPTP at doses selective for MAO-B. [] Protection against 2'-CH3-MPTP-induced neurotoxicity is observed only at higher, non-selective doses of MDL 72145, which inhibit both MAO-A and MAO-B. [] Additionally, dopamine uptake inhibitors, like mazindol and GBR 13069, have demonstrated the ability to attenuate the neurotoxic effects of 2'-CH3-MPTP. []

A: While primarily known for its dopaminergic toxicity, 2'-CH3-MPTP can impact other neurotransmitter systems depending on the species. In mice, both 2'-CH3-MPTP and MPTP cause degeneration of dopamine terminals, and in NMRI mice, noradrenaline terminals are also affected. [] Interestingly, 2'-CH3-MPTP does not affect dopamine, serotonin, or norepinephrine levels in rats at doses that are neurotoxic in mice. [] Conversely, the 2'-NH2-MPTP analog, while not affecting striatal dopamine in rats, causes significant depletion of serotonin and norepinephrine in the frontal cortex and hippocampus. [] This highlights the complex interplay between the structure of MPTP analogs and their effects on different neurotransmitter systems across species.

A: One potential biomarker for monitoring 2'-CH3-MPTP-induced neurotoxicity is glial fibrillary acidic protein (GFAP). This protein, a marker of astrocytes, increases in response to neuronal damage. Studies show that GFAP levels rise in the cortex, hippocampus, and brain stem of mice following 2'-CH3-MPTP administration. [] These findings suggest that GFAP could serve as a potential indicator of neuronal damage and gliosis in response to 2'-CH3-MPTP exposure.

A: The 2'-NH2-MPTP analog provides a valuable tool for studying selective neurotoxicity. Unlike 2'-CH3-MPTP and MPTP, which primarily target dopaminergic neurons, 2'-NH2-MPTP selectively depletes serotonin and norepinephrine in the brain, particularly in the frontal cortex and hippocampus. [, ] This selectivity makes it a useful tool for investigating the roles of serotonin and norepinephrine in various neurological processes and disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.